3-(2-Chloro-1,1,2-trifluoroethoxy)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-1,1,2-trifluoroethoxy)pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 2-chloro-1,1,2-trifluoroethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with pyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-1,1,2-trifluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine carboxylic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Chloro-1,1,2-trifluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1,1,2-trifluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: An intermediate for Lansoprazole, used as a gastric proton pump inhibitor.
3-chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid: A structurally similar compound with different substitution patterns.
Uniqueness
3-(2-Chloro-1,1,2-trifluoroethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H5ClF3NO3 |
---|---|
Molecular Weight |
255.58 g/mol |
IUPAC Name |
3-(2-chloro-1,1,2-trifluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5ClF3NO3/c9-7(10)8(11,12)16-4-2-1-3-13-5(4)6(14)15/h1-3,7H,(H,14,15) |
InChI Key |
MINXFDGFLQUVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OC(C(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.